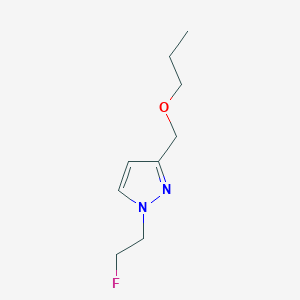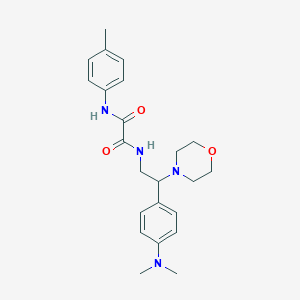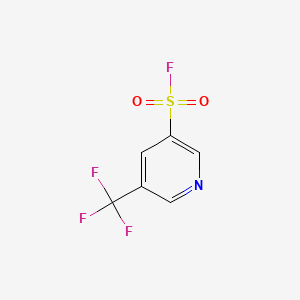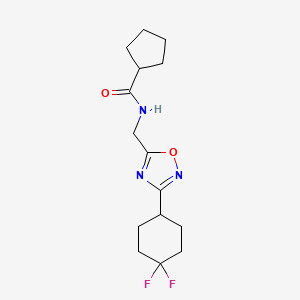![molecular formula C11H13BrN4O3 B3013290 3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid CAS No. 2108407-56-1](/img/structure/B3013290.png)
3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid appears to be a novel molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related pyrazolo[1,5-d][1,2,4]triazine derivatives, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with amino-pyrazole precursors. For instance, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives was achieved by diazotization of amino-pyrazole derivatives followed by reaction with substituted anilines . Similarly, the synthesis of pyrazolo[3,4-b]pyridine-based heterocycles involved reactions with arylidene malononitriles and other reagents . Although the exact synthesis of the compound is not detailed, these methods suggest that a similar approach could be employed, possibly involving bromination and cyclization steps .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-d][1,2,4]triazine derivatives is characterized by the presence of multiple heterocyclic rings. The structure-activity relationship of these compounds indicates that specific substitutions on the pyrazole ring can significantly influence biological activity . The use of two-dimensional NMR analyses and single-crystal X-ray diffraction analysis has been crucial in identifying the structures of these complex molecules .
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-d][1,2,4]triazine derivatives can be inferred from the reactions of related compounds. For example, the brominated pyrazolo[3,4-b]pyridine derivative was used to construct new polyheterocyclic ring systems through reactions with various nucleophiles . The bromination step mentioned in the synthesis of 3-hydroxy-7-oxo-5,6-dihydropyrazolo-1,2,4-triazine suggests that bromine plays a key role in the reactivity of these compounds, potentially through electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are typical of heterocyclic molecules. These properties include solubility in organic solvents, reactivity with nucleophiles, and the ability to form stable crystalline structures . The presence of bromine and a propanoic acid group in the compound of interest suggests it may have increased reactivity and potential for further functionalization.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Research has explored the synthesis of various polyheterocyclic ring systems using related pyrazolo compounds as precursors. One study focused on using 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to create new derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biological Activities
- A study synthesized S-glycosyl and S-alkyl derivatives of 1,2,4-Triazinone, showing significant anticancer activities in vitro, suggesting potential applications in cancer therapy (Saad & Moustafa, 2011).
- Another study reported the synthesis of various antipyrine-based heterocycles, including [1,2,4]triazolo[5,1-c][1,2,4]triazine, with certain compounds exhibiting anticancer and antimicrobial activities, indicating potential for pharmaceutical development (Riyadh, Kheder, & Asiry, 2013).
Chemical Reactivity and Structural Analysis
- Research into the reactivity of similar compounds, such as tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, led to the formation of new compounds with potential for further chemical exploration (Ivanov, 2020).
- The synthesis and structure of (E)-1-(3-Methylsulfanyl-1,2,4-triazin-5-yl)-ethanone O-Acryloyl Oxime were analyzed, providing insight into the stereochemistry of 1,2,4-triazine oximes, relevant to organic synthesis and pharmacological applications (Mojzych, Karczmarzyk, Fruziński, & Rykowski, 2007).
Antimicrobial and Antifungal Activities
- Some studies have synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating antimicrobial activities, indicating potential for use in developing new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Eigenschaften
IUPAC Name |
3-(3-bromo-4-oxo-2-propan-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O3/c1-6(2)9-8(12)10-11(19)15(4-3-7(17)18)13-5-16(10)14-9/h5-6H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYUTHHGVLARNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=NN(C(=O)C2=C1Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)


![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)
![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)


![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)
